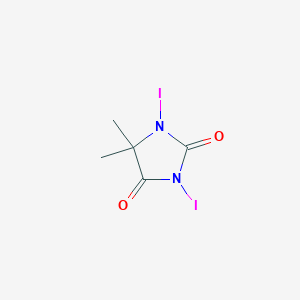

1,3-Diiodo-5,5-dimethylhydantoin

Overview

Description

1,3-Diiodo-5,5-dimethylhydantoin is a chemical compound with the molecular formula C5H6I2N2O2. It is a light brown powder with a light iodine odor and is stable when kept dry and at low temperatures . This compound is known for its efficiency as a reagent for iodination, particularly in organic synthesis .

Preparation Methods

1,3-Diiodo-5,5-dimethylhydantoin can be synthesized through the iodination of 5,5-dimethylhydantoin. The reaction typically involves the use of iodine and an oxidizing agent in an organic solvent. The reaction conditions are controlled to ensure the formation of the desired product . Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production and higher yields .

Chemical Reactions Analysis

1,3-Diiodo-5,5-dimethylhydantoin undergoes various chemical reactions, including:

Substitution: It is used for the iodination of aromatic compounds, where it acts as an electrophilic iodine source.

Iododesilylation: It can perform chemoselective and stereospecific iododesilylation of silylated alkenes.

Common reagents used in these reactions include tert-butyl hypochlorite, diiodine, and TEMPO . The major products formed from these reactions are typically iodinated derivatives of the starting materials .

Scientific Research Applications

1,3-Diiodo-5,5-dimethylhydantoin has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-diiodo-5,5-dimethylhydantoin involves the generation of electrophilic iodine species. In the presence of an acidic medium, such as sulfuric acid, superelectrophilic iodine is formed, which readily reacts with electron-deficient aromatic compounds to form iodinated derivatives . The disulfide-catalyzed electrophilic iodination involves the activation of this compound as a Lewis base to promote the iodination reaction .

Comparison with Similar Compounds

1,3-Diiodo-5,5-dimethylhydantoin is similar to other halogenated hydantoins, such as 1,3-dibromo-5,5-dimethylhydantoin and 1,3-dichloro-5,5-dimethylhydantoin . it is unique in its ability to efficiently iodinate aromatic compounds under mild conditions . Unlike molecular iodine, this compound is more convenient to handle as it does not sublimate .

Similar Compounds

- 1,3-Dibromo-5,5-dimethylhydantoin

- 1,3-Dichloro-5,5-dimethylhydantoin

- N-Iodosuccinimide

Properties

IUPAC Name |

1,3-diiodo-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6I2N2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZHCKRAHUPIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1I)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6I2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176865 | |

| Record name | Hydantoin, 1,3-diiodo-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2232-12-4 | |

| Record name | 1,3-Diiodo-5,5-dimethyl-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2232-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydantoin, 1,3-diiodo-5,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002232124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydantoin, 1,3-diiodo-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diiodo-5,5-dimethylhydantoin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84ML8GRH5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

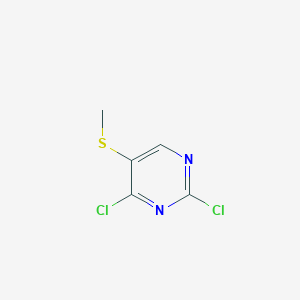

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3-Diiodo-5,5-dimethylhydantoin?

A1: The molecular formula of DIH is C5H6I2N2O2, and its molecular weight is 379.92 g/mol. []

Q2: How does DIH function as an electrophilic iodinating reagent?

A2: DIH acts as a source of electrophilic iodine. The iodine atoms in DIH are polarized due to the electron-withdrawing effect of the adjacent carbonyl groups and nitrogen atoms. This polarization makes the iodine atoms susceptible to nucleophilic attack by electron-rich aromatic rings or other nucleophiles. [, ]

Q3: Can you provide an example of a reaction mechanism involving DIH?

A3: In the iodination of aromatic compounds, DIH reacts with the aromatic ring in an electrophilic aromatic substitution reaction. The electron-rich aromatic ring attacks one of the iodine atoms in DIH, forming a sigma complex. Subsequent loss of a proton regenerates the aromaticity, resulting in the iodinated product. [, ]

Q4: What are some common applications of DIH in organic synthesis?

A4: DIH is widely employed for the iodination of various substrates, including:

- Aromatic compounds: DIH efficiently iodinates electron-rich aromatic compounds like anisoles and anilines. [, , ]

- Alkenes: DIH can convert alkenes into 1,2-dioxetanes in the presence of appropriate reaction conditions. [, ]

- Alkynes: DIH facilitates controlled mono- and di-iodofluorination of alkynes in conjunction with HF-based reagents. []

- Aldehydes: DIH enables the oxidative conversion of aldehydes into various heterocycles, including 2-oxazolines and 2-imidazolines. [, , ]

- Alcohols and Amines: DIH facilitates the oxidative transformation of primary alcohols and primary, secondary, and tertiary amines into corresponding nitriles in aqueous ammonia. [, , ]

Q5: Can disulfides catalyze reactions involving DIH?

A5: Yes, disulfides have been shown to catalyze the electrophilic iodination of electron-rich aromatic compounds using DIH. They act as Lewis bases, activating DIH by coordinating to one of the iodine atoms. []

Q6: Are there examples of metal-catalyzed reactions using DIH?

A6: Yes, silver salts like silver acetate (AgOAc) have been used with DIH for the decarboxylative fluorodiiodination of alkynoic acids to generate fluoroalkenes. [] Similarly, palladium catalysts have been employed with DIH for remote meta-C-H functionalization reactions. []

Q7: How does irradiation influence reactions with DIH?

A7: Irradiation can facilitate radical reactions involving DIH. For example, 3,4-dihydro-2,1-benzothiazine 2,2-dioxides and chroman derivatives can be prepared from sulfonamides and alcohols, respectively, using DIH under irradiation conditions. [, , ]

Q8: Can DIH be used for iododecarboxylation reactions?

A8: Yes, DIH is effective for iododecarboxylation reactions. For instance, paraconic acids and β-carboxyl-γ-butyrolactams can be converted to α,β-unsaturated γ-butyrolactones and γ-butyrolactams, respectively, via decarboxylative iodination using DIH. [, ]

Q9: What are the recommended storage conditions for DIH?

A9: DIH should be stored at -20°C, protected from light and moisture, to maintain its stability. []

Q10: Is DIH compatible with all solvents?

A10: DIH exhibits limited solubility in solvents like dichloromethane and is insoluble in petroleum ether. It shows good solubility in acetone, but this should be approached with caution as DIH reacts with acetone at elevated temperatures to form iodoacetone. []

Q11: What are the safety considerations for handling DIH?

A11: DIH is an oxidizer and should be handled with care. It is corrosive and toxic to aquatic life. Appropriate personal protective equipment, such as gloves and eye protection, should be worn when handling this reagent. Work should be conducted in a well-ventilated area to minimize exposure. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol](/img/structure/B1295558.png)